1,2,3,4,5,6-Hexabromocyclodecane
Beschreibung
1,2,3,4,5,6-Hexabromocyclodecane is a brominated cyclic alkane with a 10-membered carbon ring substituted with six bromine atoms. Limited data exist on its commercial production or environmental prevalence, but it shares functional similarities with other brominated cycloalkanes used for flame suppression in polymers, textiles, and electronics.
Eigenschaften
CAS-Nummer |
1027045-74-4 |
|---|---|
Molekularformel |
C12H18Br6 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2 |
InChI-Schlüssel |
DPLVBOHFTBKOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Precursors
- The primary precursor for HBCD synthesis is 1,5,9-cis, trans, trans-cyclododecatriene (CDT) or cyclododecane derivatives.
- CDT is often synthesized via tri-polymerization of butadiene in the presence of catalysts such as butyl titanate and diethyl aluminum chloride under controlled temperature conditions (below 55 °C) to yield the trans, trans, cis-cyclododecatriene isomer.
Bromination Reaction
- The core step in HBCD preparation is the bromination of CDT or cyclododecane using elemental bromine or brominating agents.
- The reaction is typically carried out in polar organic solvents , with lower alcohols such as ethanol, n-propanol, or n-butanol being preferred solvents due to their polarity and ability to dissolve reactants and products effectively.
- The bromination is conducted at relatively elevated temperatures , generally between 40 °C and 60 °C , with 50 °C being optimal for balancing reaction rate and product quality.
- The reaction proceeds with the addition of bromine to the double bonds of CDT, resulting in the formation of hexabromocyclododecane isomers.
Reaction Setup and Process Modes
- Industrial-scale synthesis uses reactors such as glass-lined Schwelmer reactors equipped with agitators and external recirculation pumps to maintain homogeneity and temperature control.
- The process can be operated in semi-batch or continuous modes , with semi-batch being common for better control over bromine addition and reaction progress.
- Bromine and CDT feeds are carefully metered to maintain the reaction mixture at the target temperature and to ensure complete bromination within approximately 1.25 hours.
Post-Bromination Treatment and Neutralization
- After bromination, the reaction mixture contains excess bromine and hydrobromic acid (HBr) byproducts.
- The mixture is treated with anhydrous ammonia (NH3) , either gaseous or in solution form, to neutralize HBr, forming ammonium bromide (NH4Br), which precipitates out.
- This neutralization step is conducted at around 40 °C, with ammonia addition controlled to reach a pH of 6-7, ensuring removal of acidic impurities without hydrolyzing the product.
Product Recovery and Purification
- The reaction slurry is cooled and subjected to filtration or centrifugation to separate solid HBCD and ammonium bromide from the solvent.
- The mother liquor (solvent) is recycled back into the reactor with make-up solvent added to compensate for losses, enabling solvent economy and reducing waste.
- The solid HBCD is washed and refined to remove residual impurities, achieving a product with a melting point above 178 °C and bromide content below 0.05%, meeting industrial quality standards.
Summary of Typical Industrial Preparation Conditions
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Precursor | 1,5,9-cis, trans, trans-cyclododecatriene | Synthesized via tri-polymerization of butadiene |
| Solvent | Ethanol, n-propanol, or n-butanol | Polar lower alcohols preferred |
| Bromine feed rate | ~90 kg/h (example scale) | Controlled addition to maintain reaction |
| CDT feed rate | ~30 kg/h (example scale) | Stoichiometric control |
| Reaction temperature | 40 °C to 60 °C (optimum ~50 °C) | Elevated temperature improves yield |
| Reaction time | ~1.25 hours | Time to complete bromination |
| Neutralization agent | Anhydrous ammonia (gaseous or solution) | Removes HBr by forming NH4Br |
| Neutralization temperature | ~40 °C | Maintains product stability |
| Product melting point | >178 °C | Indicator of purity |
| Bromide content in product | <0.05% | Low impurities required |
| Yield | ~91% (industrial scale) | High yield with solvent recycling |
Additional Notes on Stereoisomeric Composition
- HBCD is a mixture of multiple diastereomers (up to 16), with alpha, beta, and gamma forms being predominant.
- The bromination conditions and precursor stereochemistry influence the diastereomeric distribution, which affects the flame retardant properties and environmental behavior of the product.
- Control of reaction parameters is critical to optimize the desired isomer profile and minimize unwanted byproducts.
Research Findings and Industrial Significance
- The described anhydrous bromination process with ammonia neutralization is advantageous for industrial production due to:
- The process has been patented and widely adopted in flame retardant manufacturing, reflecting its robustness and economic viability.
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexabromocyclodecane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Case Studies and Testing Paradigms
Recent studies have employed tiered testing approaches to assess the human health risks associated with HBCD exposure. For example:
- Tiered Testing Framework : A case study utilized in vitro and in vivo data to evaluate the bioactivity-exposure ratios (BERs) of HBCD. The study found that biological perturbations were consistent across different testing tiers, indicating potential health hazards at exposure levels relevant to humans .
- Toxicokinetics : Research indicates significant differences in the metabolic pathways of HBCD stereoisomers. For instance, γ-HBCD is rapidly metabolized and eliminated from the body, while α-HBCD exhibits higher persistence and bioaccumulation potential .
| Stereoisomer | Metabolism | Biological Half-Life | Bioaccumulation Potential |
|---|---|---|---|
| α-HBCD | Resistant to metabolism | Up to 21 days | High |
| β-HBCD | Moderate metabolism | Intermediate | Moderate |
| γ-HBCD | Rapid metabolism | 1-4 days | Low |
Ecotoxicological Studies
Ecotoxicological assessments have demonstrated that HBCD can adversely affect various organisms:
- Plant Studies : Research on maize showed that HBCD exposure reduced germination rates and altered metabolic pathways. The compound was found to accumulate more in roots than shoots .
- Animal Studies : In vivo studies have reported liver weight increases and histopathological changes in rodents exposed to high doses of HBCD over extended periods .
International Guidelines and Recommendations
HBCD is classified as a persistent organic pollutant (POP) under international regulations due to its environmental persistence and potential for bioaccumulation. The Stockholm Convention has included HBCD in its list of chemicals for phase-out due to these concerns .
Risk Management Strategies
Regulatory bodies are increasingly adopting tiered testing methodologies to assess the risks associated with HBCD. This includes using mechanistic information from various studies to inform risk assessments and regulatory decisions .
Wirkmechanismus
1,2,3,4,5,6-Hexabromocyclodecane exerts its effects primarily through its interaction with thyroid hormone receptors. It can impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription. This compound can interfere with thyroid hormone action in target organs, including the developing brain .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between 1,2,3,4,5,6-Hexabromocyclodecane and analogous brominated compounds:
Key Observations:
- Ring Size and Stability : The 10-membered ring of this compound may confer lower thermal stability compared to HBCD’s 12-membered ring, impacting its efficacy in high-temperature applications .
- Regulatory Gaps : While HBCD is a recognized persistent organic pollutant (POP), this compound lacks comprehensive toxicity or biodegradation studies, leaving its regulatory status ambiguous .
Environmental and Toxicological Profiles
- Persistence: Brominated cyclic alkanes like HBCD exhibit high persistence in sediments and biota due to their hydrophobic nature.
- Toxicity: HBCD is linked to endocrine disruption and neurotoxicity in mammals. No direct evidence exists for this compound, but structural similarities warrant caution .
Industrial and Economic Data
- HBCD’s phase-out under the Stockholm Convention has driven demand for alternatives, though this compound’s production volume remains undocumented. Inventory methodologies for HBCD (e.g., tracking imports/exports to avoid double-counting ) could inform future studies on this compound.
Q & A
Q. How can researchers mitigate analytical interference from co-occurring brominated flame retardants (BFRs) in HBCD studies?
- Methodology : Apply clean-up steps (e.g., silica gel chromatography) to isolate HBCD from matrix interferents. Use high-resolution mass spectrometry (HRMS) with mass defect filtering to distinguish HBCD ions from structurally similar BFRs (e.g., TBBPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
